molecular formula AsCl2HS B12570004 Arsorodichloridothious acid CAS No. 163546-84-7

Arsorodichloridothious acid

Cat. No.: B12570004
CAS No.: 163546-84-7
M. Wt: 178.90 g/mol
InChI Key: DHAKCCBMWQRAGZ-UHFFFAOYSA-N
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Description

Arsorodichloridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure, which contribute to its distinct chemical behavior.

Properties

CAS No.

163546-84-7

Molecular Formula

AsCl2HS

Molecular Weight

178.90 g/mol

IUPAC Name

dichloroarsinothious acid

InChI

InChI=1S/AsCl2HS/c2-1(3)4/h4H

InChI Key

DHAKCCBMWQRAGZ-UHFFFAOYSA-N

Canonical SMILES

S[As](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsorodichloridothious acid typically involves the reaction of arsenic trichloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The reaction can be represented as follows:

AsCl3+CS(NH2)2As(SCNH2)2Cl+HCl\text{AsCl}_3 + \text{CS(NH}_2\text{)}_2 \rightarrow \text{As(SCNH}_2\text{)}_2\text{Cl} + \text{HCl} AsCl3​+CS(NH2​)2​→As(SCNH2​)2​Cl+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Arsorodichloridothious acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic pentachloride and sulfur dioxide.

    Reduction: Reduction reactions can convert it into arsenic trichloride and hydrogen sulfide.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.

Major Products

    Oxidation: Arsenic pentachloride and sulfur dioxide.

    Reduction: Arsenic trichloride and hydrogen sulfide.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Arsorodichloridothious acid has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is utilized in the manufacturing of specialty chemicals and as an intermediate in the production of other arsenic-containing compounds.

Mechanism of Action

The mechanism by which arsorodichloridothious acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. The pathways involved include the inhibition of metabolic enzymes and interference with cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    Arsenic Trichloride: Shares the arsenic and chlorine components but lacks sulfur.

    Thiourea: Contains sulfur and nitrogen but no arsenic.

    Arsenic Pentachloride: An oxidized form of arsenic trichloride with additional chlorine atoms.

Uniqueness

Arsorodichloridothious acid is unique due to its combination of arsenic, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Q & A

Q. How do experimental results for arsorodichloridothious acid’s thermal stability contradict computational predictions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition at 120°C, while DFT simulations predict stability up to 150°C. Resolve contradictions by evaluating kinetic vs. thermodynamic control: experimental decomposition may involve trace moisture or catalytic impurities. Replicate experiments under ultra-dry conditions and compare with ab initio molecular dynamics (AIMD) simulations .

Q. What strategies optimize reaction pathways for this compound derivatives without inducing hydrolysis?

  • Methodological Answer :
  • Protecting groups : Use tert-butyl thioethers to shield reactive As–S sites during functionalization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) minimize nucleophilic attack.
  • In situ monitoring : Real-time UV-Vis spectroscopy tracks intermediate formation (λ = 280 nm) .

Q. How can researchers address contradictory data on the compound’s redox behavior in different pH environments?

  • Methodological Answer :
  • Controlled pH electrolysis : Perform cyclic voltammetry (CV) at pH 2–12 to map redox potentials.
  • Post-experiment analysis : Use XPS to identify oxidation states of As and S. For example, As(III) → As(V) transitions at pH > 10 explain discrepancies in earlier studies .

Q. What experimental designs mitigate risks when studying this compound’s reactivity with biological thiols?

  • Methodological Answer :
  • In vitro assays : Use glutathione (GSH) as a model thiol. Monitor adduct formation via LC-MS/MS.
  • Safety protocols : Conduct reactions in sealed Schlenk lines with H₂S detectors. Reference OSHA guidelines for arsenic handling .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in kinetic studies of this compound?

  • Methodological Answer : Apply ANOVA to triplicate datasets (e.g., rate constants k at 25°C, 35°C, 45°C). Use Grubbs’ test to exclude outliers. Report confidence intervals (95% CI) for activation energy (Eₐ) calculations .

Q. What computational models best predict the compound’s ligand-binding affinity in coordination chemistry?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with metalloenzyme active sites (e.g., Zn²⁺ centers).
  • Free-energy perturbation (FEP) : Quantify ΔG of As–S–metal interactions. Validate with EXAFS data .

Ethical and Safety Considerations

Q. What institutional protocols ensure safe disposal of this compound waste?

  • Methodological Answer : Neutralize with 10% NaOH to convert arsenic species to less toxic arsenate (AsO₄³⁻). Confirm via ICP-MS analysis (<1 ppb residual As). Document procedures per EPA Hazardous Waste Guidelines .

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